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molecular formula C7H7ClFN B093539 2-Chloro-6-fluorobenzylamine CAS No. 15205-15-9

2-Chloro-6-fluorobenzylamine

Cat. No. B093539
M. Wt: 159.59 g/mol
InChI Key: GVULSXIBCHPJEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
USRE031429

Procedure details

An autoclave was charged with 89.0 g. (0.5 mole) of 2-chloro-6-fluorobenzyl chloride, 170.0 g. (10 mole) ammonia and 50 ml. benzene. The reaction vessel was sealed and the contents heated at 100° C. for 15 hours. The excess ammonia was carefully evaporated off from the cooled contents of the autoclave with a stream of nitrogen. The residue was washed with water, and the organic phase after drying with anhydrous MgSO4, fractionated to afford 72.4 g. (90%) of product as a clear liquid; b.p. 99°-100° C./20 mm; NMR (CDCl3) δ 1.46 (s, 2H); 3.88 (d, 2H); 7.00 (m, 3H).
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
10 mol
Type
reactant
Reaction Step Two
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([F:10])[C:3]=1[CH2:4]Cl.[NH3:11]>C1C=CC=CC=1>[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([F:10])[C:3]=1[CH2:4][NH2:11]

Inputs

Step One
Name
Quantity
0.5 mol
Type
reactant
Smiles
ClC1=C(CCl)C(=CC=C1)F
Step Two
Name
Quantity
10 mol
Type
reactant
Smiles
N
Step Three
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
An autoclave was charged with 89.0 g
CUSTOM
Type
CUSTOM
Details
The reaction vessel was sealed
CUSTOM
Type
CUSTOM
Details
The excess ammonia was carefully evaporated off from the cooled contents of the autoclave with a stream of nitrogen
WASH
Type
WASH
Details
The residue was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase after drying with anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
to afford 72.4 g

Outcomes

Product
Name
Type
Smiles
ClC1=C(CN)C(=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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